Cas no 2624136-02-1 (2-Chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride)

2-Chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride
- EN300-27748503
- 2624136-02-1
- 2-Chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride
-
- MDL: MFCD33550325
- インチ: 1S/C5H8ClN3S.2ClH/c6-5-9-4(3-10-5)1-2-8-7;;/h3,8H,1-2,7H2;2*1H
- InChIKey: UCPZTDIDWKRJMM-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC(=CS1)CCNN.Cl.Cl
計算された属性
- せいみつぶんしりょう: 248.966102g/mol
- どういたいしつりょう: 248.966102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 103
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.2Ų
2-Chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27748503-0.05g |
2-chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride |
2624136-02-1 | 95.0% | 0.05g |
$451.0 | 2025-03-19 | |
Aaron | AR0284YM-2.5g |
2-chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride |
2624136-02-1 | 95% | 2.5g |
$4607.00 | 2023-12-15 | |
1PlusChem | 1P0284QA-100mg |
2-chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride |
2624136-02-1 | 95% | 100mg |
$792.00 | 2023-12-18 | |
Aaron | AR0284YM-10g |
2-chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride |
2624136-02-1 | 95% | 10g |
$10079.00 | 2023-12-15 | |
1PlusChem | 1P0284QA-1g |
2-chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride |
2624136-02-1 | 95% | 1g |
$2165.00 | 2023-12-18 | |
Enamine | EN300-27748503-2.5g |
2-chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride |
2624136-02-1 | 95.0% | 2.5g |
$3332.0 | 2025-03-19 | |
Enamine | EN300-27748503-0.5g |
2-chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride |
2624136-02-1 | 95.0% | 0.5g |
$1326.0 | 2025-03-19 | |
Enamine | EN300-27748503-0.1g |
2-chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride |
2624136-02-1 | 95.0% | 0.1g |
$590.0 | 2025-03-19 | |
Enamine | EN300-27748503-10.0g |
2-chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride |
2624136-02-1 | 95.0% | 10.0g |
$7312.0 | 2025-03-19 | |
Enamine | EN300-27748503-5g |
2-chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride |
2624136-02-1 | 95% | 5g |
$4930.0 | 2023-09-10 |
2-Chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
2-Chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochlorideに関する追加情報
2-Chloro-4-(2-hydrazinylethyl)-1,3-thiazole Dihydrochloride (CAS No. 2624136-02-1): A Comprehensive Overview
2-Chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride (CAS No. 2624136-02-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, holds promise for various therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of 2-Chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride.
Chemical Structure and Synthesis
The chemical structure of 2-Chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride is defined by its core 1,3-thiazole ring, which is substituted with a 2-chloro group and a 2-hydrazinylethyl group. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The synthesis of this compound typically involves a multi-step process that begins with the formation of the thiazole ring followed by the introduction of the substituents.
One common synthetic route involves the reaction of 2-chloroacetyl chloride with thiourea to form the thiazole ring. Subsequently, the resulting thiazole derivative is treated with hydrazine to introduce the hydrazinylethyl group. The final step involves the conversion to the dihydrochloride salt to enhance its solubility and stability. This synthetic pathway has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.
Biological Properties
2-Chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride has been extensively studied for its potential biological activities. One of the key areas of interest is its antimicrobial properties. Recent studies have shown that this compound exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
In addition to its antimicrobial properties, 2-Chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride has also shown promise as an antiviral agent. Research has demonstrated its ability to inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). The antiviral activity is thought to be mediated through interference with viral entry or replication processes within host cells.
Clinical Applications and Research Advancements
The potential therapeutic applications of 2-Chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride have been a focus of recent clinical research. Preclinical studies have indicated that this compound may be effective in treating infections caused by multidrug-resistant bacteria, a growing global health concern. The compound's broad-spectrum activity and low toxicity profile make it an attractive candidate for further development.
In addition to its antimicrobial and antiviral properties, there is emerging evidence suggesting that 2-Chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride may have anti-inflammatory effects. Studies have shown that it can reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property could make it useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).
Safety and Toxicology
The safety profile of 2-Chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride has been evaluated through various in vitro and in vivo studies. These studies have generally shown that the compound is well-tolerated at therapeutic doses with minimal adverse effects. However, as with any new drug candidate, further toxicological studies are necessary to fully assess its safety in humans.
Conclusion
2-Chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride (CAS No. 2624136-02-1) is a promising compound with a diverse range of biological activities. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in various therapeutic areas. Ongoing studies continue to explore its potential applications in treating infections, viral diseases, and inflammatory conditions. As more data becomes available, it is likely that this compound will play an increasingly important role in modern medicine.
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